A Technical Guide to Sterigmatocystin-13C18: Structure, Properties, and Applications
A Technical Guide to Sterigmatocystin-13C18: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Sterigmatocystin-13C18, an isotopically labeled form of the mycotoxin Sterigmatocystin. This document details its chemical structure and properties, outlines its primary application as an internal standard in analytical chemistry, provides a comprehensive experimental protocol for its use, and illustrates the key signaling pathways affected by its unlabeled analogue.
Chemical Structure and Properties
Sterigmatocystin is a mycotoxin produced by various species of Aspergillus fungi.[1] It is a precursor in the biosynthesis of aflatoxin B1.[1] Sterigmatocystin-13C18 is a stable isotope-labeled version of Sterigmatocystin, where all 18 carbon atoms have been replaced with the carbon-13 isotope. This labeling makes it an ideal internal standard for quantitative analysis of Sterigmatocystin in various matrices using mass spectrometry-based methods.[2]
The chemical structure of Sterigmatocystin consists of a xanthone nucleus attached to a bifuran structure.[3]
Chemical Structure of Sterigmatocystin (Note: In Sterigmatocystin-13C18, all carbon atoms are 13C)
Physicochemical and Toxicological Properties
The following tables summarize the key physicochemical and toxicological properties of Sterigmatocystin and its isotopically labeled form.
| Property | Value | Reference(s) |
| Chemical Formula | [13C]18H12O6 | [4] |
| Molecular Weight | 342.15 g/mol | [5][6] |
| Appearance | Pale yellow needles | [3] |
| Solubility | Readily soluble in methanol, ethanol, acetonitrile, benzene, and chloroform. | [3] |
| logP (Octanol/Water) | 3.006 (Crippen Calculated) | [7] |
| Toxicological Data (for unlabeled Sterigmatocystin) | Value | Reference(s) |
| LD50 (Rats, oral) | 120-166 mg/kg | [3] |
| LD50 (Rats, ip) | 60-65 mg/kg | [3] |
| LD50 (Mice, oral) | >800 mg/kg | [3] |
| LD50 (Vervet monkeys, ip) | 32 mg/kg | [3] |
| IARC Carcinogenicity Classification | Group 2B (Possibly carcinogenic to humans) | [1] |
Application in Analytical Chemistry
Sterigmatocystin-13C18 is primarily used as an internal standard in stable isotope dilution analysis (SIDA) for the accurate quantification of Sterigmatocystin in complex matrices such as food, feed, and biological samples.[2][8] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for matrix effects and variations in sample preparation and instrument response.[8]
Experimental Workflow for Mycotoxin Analysis
The following diagram illustrates a typical workflow for the analysis of mycotoxins in a food matrix using Sterigmatocystin-13C18 as an internal standard.
Detailed Experimental Protocol: Quantification of Sterigmatocystin in Cereal Matrix by LC-MS/MS
This protocol describes a method for the quantification of Sterigmatocystin in a cereal matrix using Sterigmatocystin-13C18 as an internal standard.
Materials and Reagents
-
Sterigmatocystin analytical standard
-
Sterigmatocystin-13C18 internal standard solution (e.g., 25 µg/mL in acetonitrile)[6]
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium formate
-
Solid Phase Extraction (SPE) cartridges or Immunoaffinity Columns (IAC) for mycotoxin cleanup
-
Homogenized and finely ground cereal sample
Sample Preparation
-
Weighing: Accurately weigh 5 g of the homogenized cereal sample into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the Sterigmatocystin-13C18 internal standard solution to the sample.
-
Extraction: Add 20 mL of an extraction solvent (e.g., acetonitrile/water, 80:20, v/v) to the tube.
-
Homogenization: Vortex the sample for 2 minutes and then shake for 30 minutes on a mechanical shaker.
-
Centrifugation: Centrifuge the sample at 4500 x g for 15 minutes.
-
Cleanup:
-
SPE: Load a portion of the supernatant onto a pre-conditioned SPE cartridge. Wash the cartridge to remove interferences and then elute the analytes with an appropriate solvent.
-
IAC: Alternatively, pass the supernatant through an immunoaffinity column specific for Sterigmatocystin.[9]
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[9]
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A suitable gradient to separate Sterigmatocystin from other matrix components.
-
Flow Rate: 0.3 mL/min.[9]
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both Sterigmatocystin and Sterigmatocystin-13C18 for confirmation and quantification.
Quantification
Create a calibration curve using the analytical standards of Sterigmatocystin, with each calibration point containing the same concentration of the Sterigmatocystin-13C18 internal standard. The concentration of Sterigmatocystin in the sample is determined by the ratio of the peak area of the analyte to the peak area of the internal standard.
Signaling Pathways Affected by Sterigmatocystin
Sterigmatocystin is a genotoxic agent that can induce DNA damage, leading to cell cycle arrest and apoptosis.[3][10] Its toxicity is mediated through several signaling pathways, including the p53 and MAPK pathways.[3]
The following diagram illustrates the key molecular events initiated by Sterigmatocystin exposure.
Exposure to Sterigmatocystin leads to DNA damage, which activates the ATM/ATR signaling cascade, resulting in the phosphorylation and activation of p53.[3] Activated p53 can then induce the expression of p21, a cyclin-dependent kinase inhibitor, which leads to cell cycle arrest in the S and G2/M phases.[3] Concurrently, DNA damage can also activate the MAPK signaling pathways, including JNK, ERK, and p38, which also contribute to cell cycle arrest.[3] Furthermore, p53 can promote apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[11] Sterigmatocystin has also been shown to downregulate the X-linked inhibitor of apoptosis protein (XIAP), further promoting apoptosis through the activation of caspases like Caspase-3.[4] The generation of reactive oxygen species (ROS) by Sterigmatocystin can also contribute to oxidative DNA damage and cellular stress.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. fda.gov [fda.gov]
- 3. Sterigmatocystin-induced DNA damage triggers cell-cycle arrest via MAPK in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sterigmatocystin induces autophagic and apoptotic cell death of liver cancer cells via downregulation of XIAP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sterigmatocystin-induced oxidative DNA damage in human liver-derived cell line through lysosomal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. fda.gov [fda.gov]
- 8. Avoid Mycotoxin Quantitation Errors When Using Stable Isotope Dilution Assay (SIDA) [restek.com]
- 9. Emerging Mycotoxins in Cheese: Simultaneous Analysis of Aflatoxin M1, Aflatoxicol, and Sterigmatocystin by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sterigmatocystin: Occurrence, toxicity and molecular mechanisms of action - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sterigmatocystin induced apoptosis in human pulmonary cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
